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Compound of Interest

Compound Name: (R)-Piperazin-2-ylmethanol

Cat. No.: B181277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the chiral intermediate (R)-
Piperazin-2-ylmethanol and its key precursors derived from (S)-serine. Understanding the

distinct spectroscopic signatures of these compounds is crucial for monitoring reaction

progress, ensuring purity, and confirming the structural integrity of intermediates and the final

product in synthetic chemistry and drug development. This document presents quantitative

data in a clear tabular format, details the experimental protocols for acquiring spectroscopic

data, and includes a visual representation of the synthetic and analytical workflow.

Spectroscopic Data Comparison
The synthesis of (R)-Piperazin-2-ylmethanol commonly originates from the readily available

chiral building block, (S)-serine. The synthetic pathway often involves protection of the amine

and carboxylic acid functionalities, followed by cyclization and reduction steps. The following

table summarizes the key spectroscopic data for (R)-Piperazin-2-ylmethanol and its

representative precursors. The data for (R)-Piperazin-2-ylmethanol is based on predicted

values and analysis of structurally similar compounds, while the data for the precursors is

based on available experimental and published information.
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Compound Structure
1H NMR (δ,
ppm)

13C NMR
(δ, ppm)

Key IR
Absorption
s (cm-1)

Mass
Spectromet
ry (m/z)

(S)-Serine (S)-Serine

~3.9 (m, 1H,

α-H), ~3.7

(m, 2H, β-H₂)

~172 (C=O),

~61 (β-C),

~56 (α-C)

3400-2800

(broad, O-H,

N-H), 1630

(C=O), 1590

(N-H bend)

[M+H]⁺ = 106

N-Boc-(S)-

Serine

N-Boc-(S)-

Serine

~5.5 (d, 1H,

NH), ~4.3 (m,

1H, α-H),

~3.9 (m, 2H,

β-H₂), 1.45

(s, 9H, t-Bu)

~173 (C=O),

~156

(urethane

C=O), ~80 (t-

Bu C), ~62

(β-C), ~56 (α-

C), ~28 (t-Bu

CH₃)

3400-3200

(O-H, N-H),

1740 (acid

C=O), 1690

(urethane

C=O)

[M+Na]⁺ =

228

(S)-3-

Hydroxy-

piperazine-

2,5-dione

~8.2 (s, 1H,

NH), ~6.1 (s,

1H, NH), ~4.1

(t, 1H, H-3),

~3.9 (d, 2H,

H-6), ~3.7 (m,

2H, CH₂OH)

~170 (C=O),

~167 (C=O),

~61

(CH₂OH),

~57 (C-3),

~44 (C-6)

3300-3100

(N-H), 1680-

1650 (amide

C=O)

[M+H]⁺ = 145

(R)-

Piperazin-2-

ylmethanol

(R)-

Piperazin-2-

ylmethanol

~3.5 (m, 2H,

CH₂OH),

~3.0-2.5 (m,

7H,

piperazine

CH, CH₂)

~65

(CH₂OH),

~58 (C-2),

~50 (C-6),

~46 (C-3),

~45 (C-5)

3400-3200

(broad, O-H,

N-H), 2950-

2800 (C-H)

[M+H]⁺ = 117

Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of (R)-Piperazin-2-
ylmethanol and its precursors.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane

(TMS) can be used as an internal standard (δ = 0.00 ppm).

1H NMR Spectroscopy: Spectra are typically acquired on a 300 or 400 MHz spectrometer.

Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

13C NMR Spectroscopy: Spectra are acquired using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically

required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between

salt plates.

Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Ionization: Electrospray ionization (ESI) is commonly used for these relatively polar

molecules, typically in positive ion mode to observe the protonated molecule [M+H]⁺.

Electron ionization (EI) can also be used, which may provide more fragmentation

information.

Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate

mass and elemental composition of the parent ion and key fragments.

Visualization of Synthetic and Analytical Workflow
The following diagrams illustrate the synthetic pathway from (S)-serine to (R)-Piperazin-2-
ylmethanol and the general workflow for spectroscopic analysis.
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ylmethanol-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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